4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyano group, a sulfamoyl group, and a benzamide moiety, making it a versatile molecule for scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are the phagocytes in the blood . These cells play a crucial role in the immune system by engulfing and digesting foreign particles, bacteria, and dead or dying cells .
Mode of Action
The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This means it prevents these cells from producing reactive oxygen species (ROS), which are harmful molecules that can cause damage to cells and tissues .
Biochemical Pathways
The compound affects the inflammatory response pathway . By inhibiting the production of ROS, it reduces inflammation and oxidative stress, which are involved in many diseases, including cancer, Alzheimer’s, cardiovascular, and autoimmune diseases .
Pharmacokinetics
The compound has been tested in acute toxicological studies in Balb/c mice and showed no toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg . This suggests that the compound has good bioavailability and is well-tolerated in the body .
Result of Action
The compound significantly downregulates the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalised inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 . These changes at the molecular level result in a reduction of inflammation and oxidative stress .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the preparation of 2,6-dimethoxypyrimidine, which is achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrimidine derivative with a suitable sulfonamide reagent.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-cyanobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Sulfadimethoxine Derivatives: Compounds like N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide share structural similarities and exhibit similar anti-inflammatory properties.
Other Sulfonamides: Various sulfonamide derivatives are known for their anti-inflammatory and immunomodulatory effects.
Uniqueness
4-cyano-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple inflammatory pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-cyano-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S/c1-29-18-11-17(23-20(24-18)30-2)25-31(27,28)16-9-7-15(8-10-16)22-19(26)14-5-3-13(12-21)4-6-14/h3-11H,1-2H3,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHQMNUVRYNVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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